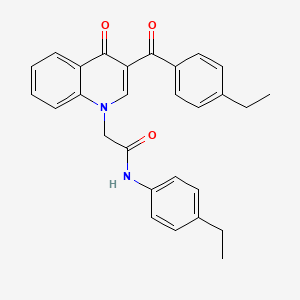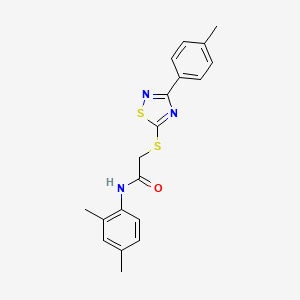![molecular formula C26H20ClFN4O2S B2818091 2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1185032-55-6](/img/structure/B2818091.png)
2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone group (a six-membered ring with two nitrogen atoms and a carbonyl), an indole group (a fused bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular formula of the compound is C26H20ClFN4O2 . The presence of multiple rings and functional groups in the molecule would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement of the atoms and the conformations of the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of polar functional groups (like the amide and sulfanyl groups) suggests that the compound would have some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Radiolabeling and Molecular Imaging
Compounds structurally related to the mentioned chemical have been explored for their potential in radiolabeling and molecular imaging. For example, studies have focused on the development of novel ligands for PET imaging of TSPO in cancer, demonstrating the utility of these compounds in medical diagnostics and the study of disease progression. The facile synthesis of SSR180575 and the discovery of potent pyridazinoindole ligands showcase the importance of such compounds in enhancing the specificity and efficiency of imaging agents (Cheung et al., 2014).
Synthesis and Characterization
Another application lies in the synthesis and characterization of biologically active compounds. Studies illustrate the optimization of synthesis routes for compounds with potential tubulin inhibitory activity, indicating their relevance in developing therapeutic agents. The detailed spectroscopic characterization of these compounds aids in the understanding of their chemical behavior and potential interactions with biological targets (Knaack et al., 2001).
Biological Activities and Drug Development
The research extends to the synthesis of novel compounds with evaluated biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. These studies contribute to the discovery and optimization of new drugs. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl) derivatives with significant anti-inflammatory activity highlights the therapeutic potential of such compounds in treating diseases associated with inflammation (Sunder & Maleraju, 2013).
Antitumor Activity
Compounds within this chemical family have also been investigated for their antitumor properties, providing insights into their potential use in cancer therapy. The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives as antitumor agents exemplify the ongoing search for more effective cancer treatments (Hafez & El-Gazzar, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2S/c1-35-19-7-4-6-18(12-19)30-23(33)14-32-22-10-9-17(28)11-20(22)24-25(32)26(34)31(15-29-24)13-16-5-2-3-8-21(16)27/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWSFUVJGXXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2818008.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)



![3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid](/img/structure/B2818016.png)
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N-[(5-Phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2818019.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2818025.png)


![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)